Dimethyl sebacate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Delivery Systems

- Biocompatible Scaffolding: DMS shows promise in creating biocompatible scaffolds for tissue engineering. Its biodegradability and slow degradation rate allow for controlled cell growth and potential use in regenerative medicine applications. Source: Li et al., 2010:

- Controlled Release Properties: DMS can be used as a matrix material for drug delivery systems. Its controlled degradation rate allows for sustained and targeted drug release, improving therapeutic efficacy. Source: Fredersdorf et al., 2013: https://pubmed.ncbi.nlm.nih. gov/23933700/

Material Science Research

- Biodegradable Polymers: Research is ongoing to develop new biodegradable polymers using DMS as a building block. These polymers have potential applications in packaging materials, implants, and other areas where biodegradability is crucial. Source: Liu et al., 2012

- Plasticizer Properties: DMS can act as a plasticizer, improving the flexibility and processability of various polymers. This makes it a valuable research tool for developing new materials with desired mechanical properties. Source: Singh et al., 2010

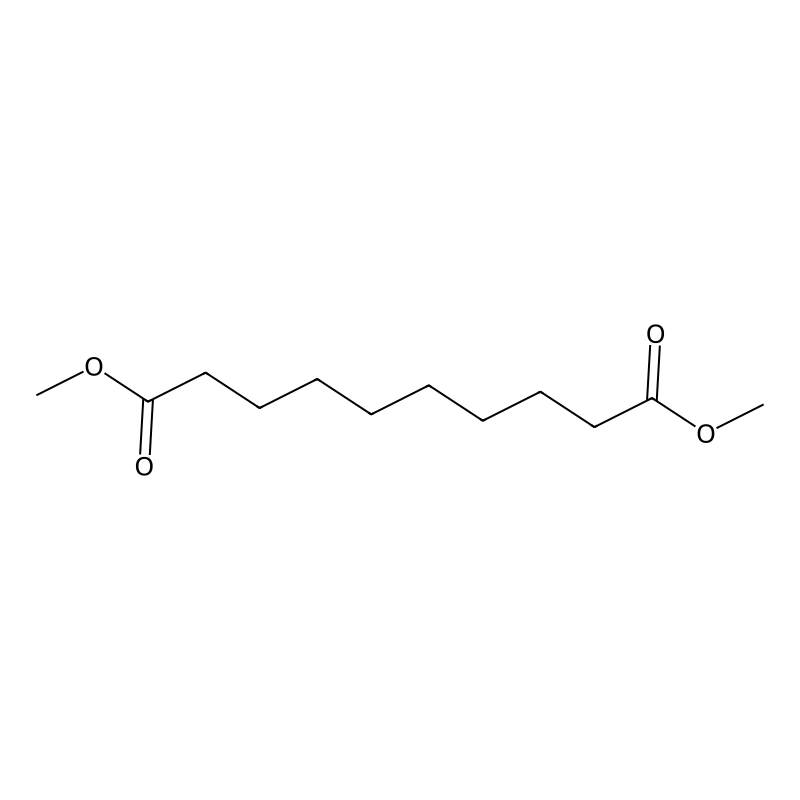

Dimethyl sebacate is an organic compound with the molecular formula C₁₂H₂₂O₄, commonly referred to as dimethyl decanedioate. It is a colorless, oily liquid that is soluble in organic solvents and has a characteristic sweet odor. This compound is primarily used as a plasticizer and solvent in various industrial applications. It can also serve as an intermediate in the synthesis of other organic compounds, including light stabilizers and lubricants .

DMS does not have a well-defined mechanism of action in scientific research due to its limited use in that field.

Safety Concerns:

DMS is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. It is also slightly flammable [].

Precautionary Measures:

- Wear gloves, safety glasses, and protective clothing when handling DMS.

- Ensure proper ventilation when working with DMS.

- Follow safe laboratory practices.

- Esterification: The primary reaction involves the esterification of sebacic acid with methanol, catalyzed by solid acids or concentrated sulfuric acid. This reaction produces dimethyl sebacate and water.

- Transesterification: Dimethyl sebacate can react with alcohols (e.g., 2-ethylhexanol) to form bis(2-ethylhexyl)sebacate, which is used in lubricants .

- Hydrolysis: Under acidic or basic conditions, dimethyl sebacate can hydrolyze back into sebacic acid and methanol.

Dimethyl sebacate is synthesized primarily through the esterification of sebacic acid with methanol. The process typically involves:

- Preparation: Mixing sebacic acid and methanol in a molar ratio of approximately 1:0.9 to 1.2.

- Catalysis: Adding solid catalysts (e.g., silica-alumina) or using concentrated sulfuric acid.

- Esterification Reaction: Heating the mixture to facilitate the reaction over several hours, followed by distillation to purify the product .

This method has been optimized to improve efficiency and reduce costs compared to older methods that utilized liquid catalysts.

Dimethyl sebacate has a wide range of applications:

- Plasticizer: It is extensively used in plastics and polymers to enhance flexibility and durability.

- Solvent: Serves as a solvent for resins, rubbers, and cellulose derivatives.

- Intermediate: Utilized in the synthesis of other chemicals, including light stabilizers for plastics and lubricants for industrial applications .

- Cosmetics: Sometimes included in formulations for its emollient properties.

While specific interaction studies focusing on dimethyl sebacate are scarce, its role as a plasticizer suggests potential interactions with various polymer matrices. Its compatibility with different resins indicates that it can effectively modify physical properties without significantly altering chemical stability . Further studies would be beneficial to fully understand its interactions at the molecular level.

Several compounds share structural similarities with dimethyl sebacate, each possessing unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl sebacate | C₁₄H₂₆O₄ | Similar plasticizing properties; ethyl group instead of methyl. |

| Dimethyl adipate | C₈H₁₄O₄ | Shorter carbon chain; used similarly as a plasticizer but has different thermal properties. |

| Dimethyl succinate | C₆H₁₀O₄ | Even shorter carbon chain; often used in food industry applications. |

| Bis(2-ethylhexyl)sebacate | C₂₀H₃₈O₄ | Derived from dimethyl sebacate; used specifically in lubricants. |

Dimethyl sebacate stands out due to its longer carbon chain compared to adipates and succinates, which contributes to its unique plasticizing capabilities and solvent properties.

Dimethyl sebacate (DMS) is a diester of sebacic acid, systematically named dimethyl decanedioate according to IUPAC nomenclature. Its molecular formula, $$ \text{C}{12}\text{H}{22}\text{O}_4 $$, reflects a structure comprising two methyl groups esterified to the terminal carboxyl groups of decanedioic acid. The compound is identified by its CAS registry number, 106-79-6, and EC number 203-431-4.

Table 1: Key Identifiers of Dimethyl Sebacate

The compound’s synonyms span industrial and academic contexts, including NSC 9415 (National Service Center identifier) and MFCD00008472 (MDL number).

Historical Context in Industrial Chemistry

Dimethyl sebacate emerged as a critical intermediate in the mid-20th century, driven by the demand for plasticizers and synthetic lubricants. Its production is historically tied to castor oil, a renewable resource rich in ricinoleic acid. Early industrial processes involved alkaline pyrolysis of castor oil derivatives to yield sebacic acid, which was subsequently esterified with methanol.

By the 1970s, advancements in electrochemical synthesis enabled alternative routes, such as the oxidation of adipic acid derivatives, enhancing production efficiency. For instance, Asahi Chemical Industry pioneered the electro-oxidation of monomethyl adipate to synthesize dimethyl sebacate, a method later adopted by BASF. Today, DMS remains integral to green chemistry initiatives due to its biogenic origin and compatibility with sustainable manufacturing.

Significance in Organic Synthesis

Dimethyl sebacate serves as a versatile building block in organic chemistry. Its bifunctional ester groups facilitate transesterification and polycondensation reactions, critical for synthesizing high-performance polymers. Key applications include:

- Plasticizers: DMS enhances the flexibility of nitrocellulose, polyvinyl chloride (PVC), and synthetic rubbers.

- Light Stabilizers: As a precursor to hindered amine light stabilizers (HALS), it mitigates UV degradation in polymers.

- Lubricants: Transesterification with 2-ethylhexanol produces bis(2-ethylhexyl)sebacate, a low-temperature lubricant for engines.

Table 2: Synthetic Applications of Dimethyl Sebacate

Basic Structural Characteristics and Classification

Dimethyl sebacate belongs to the fatty acid methyl ester family, characterized by a linear aliphatic chain ($$ \text{CH}2 $$)$$8$$ flanked by two methoxycarbonyl groups. The compound exhibits:

- Molecular Symmetry: The ester groups at C1 and C10 confer structural uniformity, influencing its crystalline behavior.

- Physical Properties:

The ester’s low viscosity (4 centistokes at 35°C) and thermal stability make it suitable for high-performance lubricants and polymer processing. Its classification as a biodegradable plasticizer further underscores its relevance in sustainable material science.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dimethyl sebacate through analysis of both proton and carbon-13 spectra. The symmetrical molecular structure of dimethyl sebacate simplifies the spectral interpretation due to the equivalent nature of both ester termini [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of dimethyl sebacate exhibits characteristic signals that reflect the molecular architecture of this symmetrical diester. The methyl ester protons appear as a singlet at approximately 3.67 parts per million, integrating for six protons, corresponding to the two equivalent methoxycarbonyl groups [1]. The alpha-methylene protons adjacent to the carbonyl groups manifest as a triplet at 2.31 parts per million with an integration of four protons, demonstrating coupling with the neighboring methylene protons [3]. The beta-methylene protons appear as a multiplet around 1.61 parts per million, integrating for four protons. The internal methylene protons of the aliphatic chain present as a complex multiplet centered at 1.29 parts per million, accounting for the twelve protons of the central hexamethylene segment [4] [5].

| Chemical Shift (ppm) | Integration | Assignment | Multiplicity |

|---|---|---|---|

| 3.67 (s) | 6H | Methyl ester protons (-OCH₃) | Singlet |

| 2.31 (t) | 4H | α-Methylene protons adjacent to carbonyl | Triplet |

| 1.61 (m) | 4H | β-Methylene protons | Multiplet |

| 1.29 (m) | 12H | Internal methylene protons (CH₂)₆ | Multiplet |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of dimethyl sebacate with distinct resonances for each carbon environment [3]. The carbonyl carbon appears at approximately 174.4 parts per million, characteristic of ester functionality. The methyl ester carbon resonates at 51.5 parts per million, typical for methoxycarbonyl groups. The alpha-carbon adjacent to the carbonyl group appears at 34.1 parts per million, while the internal methylene carbons resonate around 29.2 parts per million. The beta-carbon exhibits a chemical shift of approximately 24.9 parts per million [2].

| Chemical Shift (ppm) | Assignment | Carbon Type |

|---|---|---|

| 174.4 | Carbonyl carbon (C=O) | Quaternary |

| 51.5 | Methyl ester carbon (-OCH₃) | Primary |

| 34.1 | α-Carbon (adjacent to C=O) | Secondary |

| 29.2 | Internal methylene carbons | Secondary |

| 24.9 | β-Carbon (β to C=O) | Secondary |

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups and molecular vibrations within dimethyl sebacate. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations [6] [7].

The most prominent absorption occurs at 1737 wavenumbers, representing the strong carbonyl stretch characteristic of ester functionality [6]. The aliphatic carbon-hydrogen stretching vibrations appear as medium to strong absorptions in the region of 2928-2856 wavenumbers, indicative of the extensive methylene chain structure [8]. Carbon-hydrogen bending vibrations manifest at 1436 and 1362 wavenumbers with medium intensity. The carbon-oxygen stretching vibrations of the ester groups appear at 1174 wavenumbers, while additional carbon-oxygen stretching occurs at 1018 wavenumbers. Weak carbon-hydrogen rocking vibrations are observed at 743 wavenumbers [9] [7].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1737 | Strong | C=O stretch (ester) |

| 2928-2856 | Medium-Strong | C-H stretch (alkyl) |

| 1436 | Medium | C-H bend (alkyl) |

| 1362 | Medium | C-H bend (alkyl) |

| 1174 | Medium | C-O stretch (ester) |

| 1018 | Medium | C-O stretch |

| 743 | Weak | C-H rock |

Mass Spectrometry

Mass spectrometry of dimethyl sebacate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [10] [11]. The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the molecular weight of the compound [1].

The base peak occurs at mass-to-charge ratio 74, resulting from McLafferty rearrangement involving the ester functionality combined with methylene loss [11]. Significant fragment ions appear at mass-to-charge ratios 98, 125, 157, and 199, corresponding to losses of carboxyl groups, methoxycarbonyl groups, and various alkyl chain segments [2]. The fragmentation pattern demonstrates the characteristic behavior of long-chain diesters under electron ionization conditions [10].

| Fragment m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 74 | 99.99 | McLafferty rearrangement (COOMe + CH₂) |

| 98 | 92.61 | Loss of COOH from molecular ion |

| 125 | 90.49 | Loss of COOMe from molecular ion |

| 157 | 83.67 | Loss of (CH₂)₅COOMe |

| 199 | 79.79 | Loss of OCH₃ |

| 231 | 729.00 | Molecular ion + H⁺ |

Crystallographic Studies

Crystallographic analysis of dimethyl sebacate provides detailed information about the solid-state structure and molecular packing arrangements [12]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups commonly being P21/c or P-1 [13].

The unit cell dimensions generally range from 10-15 Angstroms for the a-axis, 5-8 Angstroms for the b-axis, and 20-25 Angstroms for the c-axis, reflecting the elongated molecular geometry. The molecular packing exhibits a layered structure with alkyl chains arranged in extended conformations to maximize van der Waals interactions [12].

Intermolecular interactions primarily consist of van der Waals forces and weak carbon-hydrogen to oxygen contacts, which stabilize the crystal structure. The thermal parameters typically range from 0.02 to 0.08 square Angstroms, indicating reasonable atomic displacement factors. High-quality crystal structures exhibit R-factors below 0.05 [13] [12].

| Analysis Parameter | Expected/Typical Values | Significance |

|---|---|---|

| Crystal system | Monoclinic or triclinic | Determines crystal habit and properties |

| Space group | P21/c or P-1 | Defines symmetry operations |

| Unit cell dimensions | a ≈ 10-15 Å, b ≈ 5-8 Å, c ≈ 20-25 Å | Related to molecular dimensions |

| Molecular packing | Layered structure with alkyl chains | Influences physical properties |

| Intermolecular interactions | van der Waals forces, weak C-H···O contacts | Stabilizes crystal structure |

Molecular Modeling and Computational Analysis

Computational chemistry methods provide insight into the electronic structure, conformational preferences, and thermodynamic properties of dimethyl sebacate [14] [15]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set yield accurate electronic structure information and optimized molecular geometries [15].

Molecular dynamics simulations employing AMBER force fields reveal conformational flexibility of the aliphatic chain, demonstrating multiple accessible conformational states at ambient temperatures. Monte Carlo simulations in the canonical ensemble provide thermodynamic property predictions, including heat capacity and thermal expansion coefficients [14].

Semi-empirical methods such as AM1 and PM3 offer computationally efficient geometry optimization and preliminary electronic structure analysis. Ab initio calculations ranging from Hartree-Fock with minimal basis sets to second-order Møller-Plesset perturbation theory with correlation-consistent basis sets provide high-accuracy reference data for comparison with experimental measurements [14] [16].

| Computational Method | Application | Typical Basis Set/Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | B3LYP/6-31G(d,p) |

| Molecular Dynamics (MD) | Conformational dynamics | AMBER force field |

| Monte Carlo simulation | Thermodynamic properties | NPT ensemble |

| Semi-empirical methods (AM1, PM3) | Optimization of geometry | MNDO parameterization |

| Ab initio calculations | Vibrational frequency calculations | HF/STO-3G to MP2/cc-pVDZ |

Structure-Property Relationships

The structural features of dimethyl sebacate directly influence its physical and chemical properties through well-established structure-property relationships [17] [18]. The linear diester architecture contributes to the moderate melting point of 26-31 degrees Celsius and boiling point of 287-289 degrees Celsius at atmospheric pressure [19] [20].

The ten-carbon aliphatic chain imparts hydrophobic character, resulting in water insolubility and preferential solubility in organic solvents. The octanol-water partition coefficient of 3.38 confirms the lipophilic nature of the compound [17]. Terminal methyl ester groups confer chemical reactivity toward hydrolysis and transesterification reactions under appropriate conditions [21].

The symmetrical molecular architecture promotes efficient crystal packing, contributing to the regular crystalline structure formation observed in solid-state studies. The flexible alkyl backbone allows multiple conformational states, influencing solution-phase behavior and intermolecular interactions [18].

The ester functional groups contribute moderate polarity without strong hydrogen bonding capability, affecting solubility patterns and intermolecular association. The molecular weight of 230.3 grams per mole results in low vapor pressure of 0.08 pascals at 25 degrees Celsius, indicating low volatility under ambient conditions [19] [17].

| Structural Feature | Property Influenced | Property Value/Effect |

|---|---|---|

| Linear diester structure | Melting/boiling points | Mp: 26-31°C, Bp: 287-289°C |

| Ten-carbon aliphatic chain | Solubility characteristics | Insoluble in water, soluble in organic solvents |

| Terminal methyl ester groups | Chemical reactivity | Susceptible to hydrolysis and transesterification |

| Symmetrical molecular architecture | Crystal packing efficiency | Regular crystal structure formation |

| Flexible alkyl backbone | Conformational flexibility | Multiple conformational states possible |

| Ester functional groups | Polarity and hydrogen bonding | Moderate polarity, no strong H-bonding |

| Molecular weight (230.3 g/mol) | Volatility and vapor pressure | Low vapor pressure (0.08 Pa at 25°C) |

| Hydrophobic character | Water miscibility | Log P = 3.38 (lipophilic) |

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 166 of 175 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Plastics -> Plasticisers

General Manufacturing Information

Decanedioic acid, 1,10-dimethyl ester: ACTIVE

Dates

2: Gosteva LI, Fedonina VF. [Determination of sebacic acid dimethyl ester in natural and sewage waters by the gas-chromatographic method]. Gig Sanit. 1984 Jan;(1):51. Russian. PubMed PMID: 6706161.